molecular formula C18H14Cl2N4O3S B2942009 N-cyclopropyl-2-(2,3-dichloroquinoxaline-6-sulfonamido)benzamide CAS No. 1209950-77-5

N-cyclopropyl-2-(2,3-dichloroquinoxaline-6-sulfonamido)benzamide

Cat. No.: B2942009
CAS No.: 1209950-77-5
M. Wt: 437.3
InChI Key: NKXIMNMKOJPNDS-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(2,3-dichloroquinoxaline-6-sulfonamido)benzamide” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound . The molecule also includes a benzamide group and a cyclopropyl group.


Synthesis Analysis

The synthesis of such compounds often involves the functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . This process can lead to the formation of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline, a key component in the compound, has been used in various cross-coupling reactions . Examples include classical Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions . These reactions can lead to the formation of fused polycyclic compounds through heterocyclization processes .

Safety and Hazards

2,3-Dichloroquinoxaline, a component of the compound, is considered hazardous. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

N-cyclopropyl-2-[(2,3-dichloroquinoxalin-6-yl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S/c19-16-17(20)23-15-9-11(7-8-14(15)22-16)28(26,27)24-13-4-2-1-3-12(13)18(25)21-10-5-6-10/h1-4,7-10,24H,5-6H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIMNMKOJPNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=C(C=C3)N=C(C(=N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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